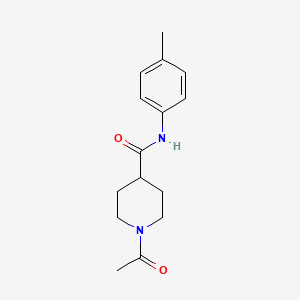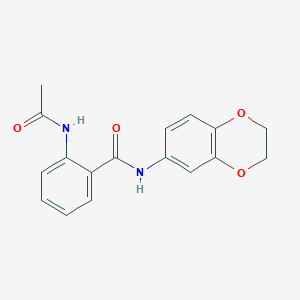
1-acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(4-methylphenyl)-4-piperidinecarboxamide, commonly known as MPAC, is a synthetic compound that belongs to the class of piperidine carboxamides. It has been widely used in scientific research for its potential therapeutic effects on various diseases.
Mécanisme D'action
The mechanism of action of MPAC is not fully understood, but studies have suggested that it may act through multiple pathways. In cancer cells, MPAC has been shown to inhibit the activity of histone deacetylases, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. In neurodegenerative disorders, MPAC has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In pain management, MPAC has been reported to modulate the activity of TRPV1 and Nav1.7 channels, which are involved in pain transmission.
Biochemical and Physiological Effects:
MPAC has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, MPAC has been found to induce cell cycle arrest, inhibit angiogenesis, and sensitize cells to chemotherapy. In neurons, MPAC has been reported to increase the expression of neurotrophic factors, reduce oxidative stress, and enhance synaptic plasticity. In pain pathways, MPAC has been shown to reduce the excitability of sensory neurons and attenuate nociceptive responses.
Avantages Et Limitations Des Expériences En Laboratoire
MPAC has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized and purified, and its effects can be measured using various assays and techniques. However, MPAC also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. Its mechanism of action is not fully understood, which can limit its application in some research areas.
Orientations Futures
There are several future directions for research on MPAC, including:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Development of more potent and selective analogs of MPAC for different therapeutic applications.
3. Evaluation of its efficacy and safety in preclinical and clinical studies.
4. Exploration of its potential use in combination with other drugs or therapies for synergistic effects.
5. Investigation of its effects on other diseases and biological processes, such as inflammation, aging, and metabolism.
Conclusion:
In conclusion, MPAC is a synthetic compound that has been widely used in scientific research for its potential therapeutic effects on various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MPAC may lead to the development of new treatments for cancer, neurodegenerative disorders, and pain management.
Méthodes De Synthèse
The synthesis of MPAC involves the reaction of 4-methylphenylpiperidin-4-ol with acetic anhydride and subsequent purification. The yield of the synthesis process is around 50%, and the purity of the final product can be increased by recrystallization. The chemical structure of MPAC is shown in Figure 1.
Applications De Recherche Scientifique
MPAC has been studied extensively for its potential therapeutic effects on various diseases, including cancer, neurodegenerative disorders, and pain management. In cancer research, MPAC has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neurodegenerative disorders, MPAC has been found to protect neurons from oxidative stress and reduce inflammation. In pain management, MPAC has been reported to have analgesic effects by modulating the activity of ion channels and receptors involved in pain transmission.
Propriétés
IUPAC Name |
1-acetyl-N-(4-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-3-5-14(6-4-11)16-15(19)13-7-9-17(10-8-13)12(2)18/h3-6,13H,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJNRIIKGQZHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5400028.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5400033.png)
![N-[2-oxo-2-(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)ethyl]urea](/img/structure/B5400038.png)
![6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5400043.png)

![2-{[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5400057.png)
![3-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5400064.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5400069.png)
![3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}-1-(3-methylbenzyl)piperidin-2-one](/img/structure/B5400079.png)


![N-(2-fluorophenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400097.png)
![3-(2-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5400132.png)